Differential Inhibitory Activity Against PDHK Isozymes Defines a Unique Selectivity Profile
In a radiometric biochemical kinase assay, 3-Bromo-7-chlorothieno[2,3-c]pyridine demonstrated potent and differential inhibition across several human pyruvate dehydrogenase kinase (PDHK) isozymes [1]. The compound exhibited an IC50 of 10 nM against PDHK2, 13 nM against PDHK4, 36 nM against PDHK1, and 59 nM against PDHK3. This specific activity profile, showing the highest potency against PDHK2 and a 1.3-fold selectivity over PDHK4 and a 3.6-fold selectivity over PDHK1, is a direct consequence of its specific substitution pattern. This contrasts with other thieno[2,3-c]pyridine analogs, which may show different potency or selectivity profiles.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 10 nM (PDHK2), 13 nM (PDHK4), 36 nM (PDHK1), 59 nM (PDHK3) |
| Comparator Or Baseline | Other thieno[2,3-c]pyridine analogs (as a class) with varying halogenation patterns are expected to have different IC50 and selectivity profiles, though direct head-to-head data is not available in public domain. |
| Quantified Difference | Selectivity ratios: PDHK2/PDHK4 = 1.3x; PDHK2/PDHK1 = 3.6x; PDHK2/PDHK3 = 5.9x. |
| Conditions | Radiometric biochemical kinase assay; target origin unspecified. |
Why This Matters
This defined selectivity profile allows for targeted investigation in PDHK2-dependent pathways, whereas a generic analog with an unknown or different profile could lead to off-target effects or reduced efficacy in specific disease models.
- [1] BindingDB. BDBM50526757 (CHEMBL4575355): Affinity Data for PDHK1, PDHK2, PDHK3, PDHK4. View Source
